3,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
3,5-Dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex 1,3,4-thiadiazole derivative. Its core structure comprises a 1,3,4-thiadiazole ring substituted at position 2 with a benzamide group bearing 3,5-dichloro substituents. The thioether linkage at position 5 connects to a 2-oxoethyl moiety functionalized with a 3,4-dihydroquinoline group. This compound’s design leverages the pharmacological versatility of 1,3,4-thiadiazoles, which are known for diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2S2/c21-14-8-13(9-15(22)10-14)18(28)23-19-24-25-20(30-19)29-11-17(27)26-7-3-5-12-4-1-2-6-16(12)26/h1-2,4,6,8-10H,3,5,7,11H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVOEKRJCLJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties that make it a candidate for further drug development.
Anticancer Activity
Research has demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation. For instance, studies have shown that certain analogs display significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents . The compound's structure allows for interaction with key molecular targets involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies . The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Synthesis and Structural Modifications
The synthesis of 3,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic synthesis techniques.
Synthetic Pathways
Common methods include:
- Condensation Reactions: Utilization of thiadiazole derivatives in condensation reactions with quinoline-based compounds.
- Functional Group Transformations: Modifying existing functional groups to enhance biological activity and solubility.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets.
Binding Affinity and Interaction Analysis
Docking simulations reveal that the compound can effectively bind to target enzymes involved in cancer metabolism and microbial growth. The analysis includes:
- Hydrogen Bonding: Identification of key hydrogen bonds that stabilize the ligand-receptor complex.
- Hydrophobic Interactions: Assessment of hydrophobic regions that contribute to binding strength.
Case Studies and Research Findings
Several case studies highlight the effectiveness and potential applications of this compound:
Chemical Reactions Analysis
Substitution Reactions
The 3,5-dichlorobenzamide segment undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of chlorine atoms. Key reactions include:
Example : Treatment with NH₃ in ethanol replaces Cl at positions 3 and 5, yielding diamino derivatives. This is critical for enhancing solubility in polar solvents .
Oxidation Reactions
The sulfide (-S-) bridge between the thiadiazole and ethyl ketone is prone to oxidation:
Note : Oxidation to sulfone increases the compound’s electrophilicity, facilitating further substitutions at the thiadiazole ring .
Cyclocondensation and Ring Formation
The 1,3,4-thiadiazole ring participates in cyclocondensation with CS₂ or thioureas under acidic conditions:
Example : Reaction with CS₂ generates tricyclic structures, which show improved inhibition of lipoxygenase enzymes .
Reductive Transformations
The dihydroquinoline moiety undergoes hydrogenation/dehydrogenation:
Note : Hydrogenation of dihydroquinoline reduces aromaticity, potentially lowering cytotoxicity .
Hydrolysis and Amide Bond Cleavage
The benzamide group undergoes hydrolysis under extreme pH:
Electrophilic Aromatic Substitution (EAS)
The dihydroquinoline ring participates in EAS at electron-rich positions:
Key Research Findings
- Anticancer Activity : Oxidation to sulfone derivatives enhances inhibition of dihydrofolate reductase (DHFR) by forming hydrogen bonds with Asp 21 and Ser 59 (ΔG = −9.0 kcal/mol) .
- Antimicrobial Effects : Thiadiazole-thioether analogs exhibit MIC values of 4–8 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition : Cyclocondensed triazolo-thiadiazoles show IC₅₀ = 0.8 µM against lipoxygenase, surpassing reference drugs .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 3,5-dichloro substitution on the benzamide in the target compound likely enhances electrophilicity and binding to enzymatic targets, similar to 2,4-dichloro analogs in .
- Amine Functionalization: The 3,4-dihydroquinoline group may confer improved blood-brain barrier penetration compared to piperidine or aliphatic amines in , though this requires validation .
- Thioether Linkages : The thioether moiety in all compounds contributes to redox activity and metal chelation, which is critical for enzyme inhibition .
Q & A
Q. What are the critical steps in synthesizing 3,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
- Methodological Answer : The synthesis involves sequential functionalization: (i) Thiadiazole core formation via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., concentrated H₂SO₄) . (ii) Introduction of the 3,4-dihydroquinolinyl moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) . (iii) Final benzamide coupling with 3,5-dichlorobenzoic acid derivatives, requiring base catalysts like triethylamine . Key Optimization: Reaction temperatures (293–298 K) and solvent choices (ethanol, DMF) significantly impact yields. Monitor progress via TLC (chloroform:acetone = 3:1) .
Q. Which characterization techniques are essential for confirming the compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., δ ~10.2 ppm for amide NH) and substituent positions .
- Mass Spectrometry : High-resolution MS (e.g., FAB-MS) to verify molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
- Elemental Analysis : Validate empirical formulas (e.g., %C, %N within ±0.3% of theoretical values) .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer :
- In vitro Assays : Use standardized protocols (e.g., microdilution for antimicrobial activity, MTT assays for cytotoxicity) .
- Target Identification : Molecular docking (AutoDock Vina) to predict binding affinities with enzymes like kinases or proteases .
- Dose-Response Studies : IC₅₀ determination via sigmoidal curve fitting (GraphPad Prism) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the thiadiazole cyclization step?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2^k-p) to test variables: acid concentration (H₂SO₄), time (12–48 hrs), and stoichiometry .
- In Situ Monitoring : Use FT-IR to track thiourea intermediate conversion (disappearance of νC=S at ~1250 cm⁻¹) .
- Side Product Analysis : LC-MS to identify byproducts (e.g., dimerization) and adjust reactant ratios .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Dynamic Effects : NMR detects solution-state conformers, while X-ray captures static crystal packing. Compare with computational models (DFT-optimized geometries in Gaussian) .
- Variable-Temperature NMR : Identify rotational barriers (e.g., around thioether bonds) causing signal splitting .
- Cocrystallization Studies : Co-crystals with reference compounds (e.g., 4.1a in ) can validate ambiguous peaks.
Q. What computational strategies predict the compound’s reactivity with biological targets?
- Methodological Answer :
- MD Simulations : GROMACS for ligand-protein stability (≥100 ns trajectories) .
- QM/MM Hybrid Models : Study electronic interactions (e.g., charge transfer in thiadiazole rings) at binding sites .
- ADMET Prediction : SwissADME for bioavailability, LogP, and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
